N-((6-chloroimidazo(2,1-b)(1,3)thiazol-5-yl)methylene)(4-chlorophenyl)methanamine

Description

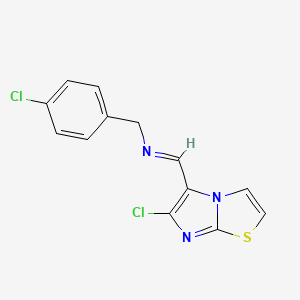

N-((6-Chloroimidazo(2,1-b)(1,3)thiazol-5-yl)methylene)(4-chlorophenyl)methanamine (CAS: 241132-54-7 or 241132-36-5) is an imidazo[2,1-b][1,3]thiazole derivative characterized by a 6-chloro-substituted imidazothiazole core linked via a methylene group to a 4-chlorophenyl moiety. Its molecular formula is C₁₃H₉Cl₂N₃S, with a molecular weight of 310.20 g/mol .

Properties

IUPAC Name |

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(4-chlorophenyl)methyl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3S/c14-10-3-1-9(2-4-10)7-16-8-11-12(15)17-13-18(11)5-6-19-13/h1-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHBUXOWZURHDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=CC2=C(N=C3N2C=CS3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101142266 | |

| Record name | 4-Chloro-N-[(6-chloroimidazo[2,1-b]thiazol-5-yl)methylene]benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241132-54-7 | |

| Record name | 4-Chloro-N-[(6-chloroimidazo[2,1-b]thiazol-5-yl)methylene]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=241132-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-[(6-chloroimidazo[2,1-b]thiazol-5-yl)methylene]benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-((6-chloroimidazo(2,1-b)(1,3)thiazol-5-yl)methylene)(4-chlorophenyl)methanamine, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

- Molecular Formula :

- Molecular Weight : 310.20 g/mol

- CAS Number : 241132-54-7

The compound is believed to exert its biological effects primarily through the inhibition of specific signaling pathways involved in tumorigenesis. Notably, it has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial in many cancers. This pathway's dysregulation is often associated with colorectal cancer and other malignancies.

Key Findings:

- Wnt/β-Catenin Pathway Inhibition : The compound significantly inhibited Wnt-dependent transcription in cultured cancer cells (SW480 and HCT116), demonstrating an IC50 of 2 μM and 0.12 μM respectively .

- Cell Proliferation : In vitro studies indicated that the compound reduced cell proliferation in these cancer cell lines more effectively than standard treatments such as 5-fluorouracil (5-FU) .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

| Activity Type | Observations | References |

|---|---|---|

| Anticancer Activity | Inhibits growth of SW480 and HCT116 cells | |

| Mechanism | Inhibits Wnt/β-catenin signaling | |

| Metabolic Stability | Higher stability than 5-FU |

Case Studies

Several studies have explored the efficacy of this compound in vivo and in vitro:

- In Vitro Studies : A study demonstrated that treatment with the compound resulted in significant downregulation of Ki67 expression, a marker for cell proliferation, suggesting its potential as a therapeutic agent against colorectal cancer .

- In Vivo Studies : In xenograft models using BALB/C nu/nu mice, the compound inhibited tumor growth and altered the expression of cancer-related genes, further supporting its role as a promising anticancer agent .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug design and development. Its imidazo-thiazole moiety is known for its biological activity, particularly in:

- Antimicrobial Agents : Research indicates that compounds containing imidazo-thiazole structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Activity : The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly those resistant to conventional therapies. The mechanism involves the modulation of specific signaling pathways associated with cell survival and proliferation .

Pharmaceutical Development

N-((6-chloroimidazo(2,1-b)(1,3)thiazol-5-yl)methylene)(4-chlorophenyl)methanamine is being explored for its potential as a lead compound in pharmaceutical formulations:

- Drug Formulation : The compound's solubility and stability profile make it suitable for various drug delivery systems. Its ability to penetrate biological membranes enhances its bioavailability, which is critical for effective therapeutic outcomes .

- Combination Therapies : Research is ongoing to evaluate the effectiveness of this compound in combination with other therapeutic agents. Such combinations may enhance efficacy while minimizing side effects associated with high doses of single agents .

Biological Research

In biological research, the compound serves as a valuable tool for studying various physiological processes:

- Enzyme Inhibition Studies : The compound has been used to investigate the inhibition of specific enzymes involved in disease pathways. For instance, studies have shown its potential to inhibit kinases that play a role in cancer progression .

- Receptor Binding Studies : Its interaction with various receptors is being studied to understand its pharmacodynamics better. This includes exploring how the compound affects receptor activation and downstream signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated significant inhibitory effects against multi-drug resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, showing promising results compared to existing antibiotics.

Case Study 2: Anticancer Properties

In vitro studies on cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment with varying concentrations of the compound over 24 hours.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

| Compound Name | Core Structure | Substituents | Molecular Weight | Key Features |

|---|---|---|---|---|

| Target Compound | Imidazo[2,1-b][1,3]thiazole | 6-Cl, 4-Cl-C₆H₄-CH=N- | 310.20 | Dual chloro substituents enhance electrophilicity; methylene linker optimizes spatial orientation . |

| N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) | Imidazo[2,1-b]thiazole | 4-(methylsulfonyl)phenyl, N,N-dimethylamino | 331.41 | Methylsulfonyl group increases polarity; dimethylamino enhances solubility. Exhibits COX-2 IC₅₀ = 1.2 μM . |

| N-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine | Imidazo[2,1-b][1,3]thiazole | 6-Cl, 3-pyridinyl | 276.75 | Pyridine ring introduces basicity; reduced molecular weight compared to target compound . |

| 4-((4-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-5-yl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile (14f) | Imidazo[2,1-b]thiazole + triazole | 4-Cl-C₆H₄, benzonitrile-triazole | 393.07 | Triazole and benzonitrile groups enhance π-π stacking; 87% yield in synthesis . |

| 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) | Imidazo[2,1-b]thiazole | 4-(methylsulfonyl)phenyl | 276.35 | Lacks methylene linker; COX-2 IC₅₀ = 1.4 μM , highlighting substituent sensitivity . |

COX-2 Inhibition

Key Research Findings

Substituent Sensitivity: The C-5 position of the imidazothiazole ring is critical for activity. Methylsulfonyl and dimethylamino groups (as in 6a) outperform halogens in COX-2 inhibition .

Linker Flexibility : The methylene group in the target compound allows conformational adaptability, whereas rigid linkers (e.g., triazole in 14f) may restrict binding modes .

Chlorine vs. Methylsulfonyl : Chlorophenyl groups prioritize lipophilicity, while methylsulfonyl enhances target specificity, as seen in 6a’s superior COX-2 selectivity .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.